1-(2-methoxyethyl)-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-1H-indole-2-carboxamide
Description
1-(2-Methoxyethyl)-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-1H-indole-2-carboxamide is a synthetic small molecule characterized by a 1H-indole core substituted at the 1-position with a 2-methoxyethyl group and at the 2-position with a carboxamide moiety. The carboxamide is further linked via a propyl chain to a [1,2,4]triazolo[4,3-a]pyridine scaffold. The compound’s molecular formula is C21H24N5O2 (calculated molecular weight: 378.45 g/mol), distinguishing it from analogs through its substituent topology and physicochemical properties.
Properties
Molecular Formula |
C21H23N5O2 |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
1-(2-methoxyethyl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]indole-2-carboxamide |
InChI |
InChI=1S/C21H23N5O2/c1-28-14-13-25-17-8-3-2-7-16(17)15-18(25)21(27)22-11-6-10-20-24-23-19-9-4-5-12-26(19)20/h2-5,7-9,12,15H,6,10-11,13-14H2,1H3,(H,22,27) |
InChI Key |
QBAXVVWFBWJZIF-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C2=CC=CC=C2C=C1C(=O)NCCCC3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Hemetsberger Reaction for Indole Formation
N-Alkylation with 2-Methoxyethyl Groups
-
Reagents : 2-Methoxyethyl chloride or tosylate, sodium hydride (NaH).
-
Conditions : Anhydrous dimethylformamide (DMF), 0°C to room temperature, 6–8 hours.
-
Yield : 75–85% after silica gel chromatography.
Carboxylic Acid Activation
-
Reagents : Thionyl chloride (SOCl₂) converts indole-2-carboxylic acid to its acid chloride.
-
Alternative : Direct coupling using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).
Preparation of 3-(3-Aminopropyl)- Triazolo[4,3-a]Pyridine
The triazolo-pyridine-propylamine moiety is synthesized through cyclocondensation and subsequent functionalization:
One-Pot Triazolo-Pyridine Synthesis
Propylamine Side Chain Introduction
-
Alkylation : Reaction with 1-bromo-3-chloropropane in acetonitrile using potassium carbonate (K₂CO₃).
-
Amination : Chloro intermediate treated with aqueous ammonia under pressure (100°C, 12 hours).
Amide Coupling of Indole and Triazolo-Pyridine Components
The final step involves coupling the indole-2-carboxylic acid derivative with the triazolo-pyridine-propylamine:
Peptide Coupling Reagents
Reaction Optimization
Critical Analysis of Synthetic Challenges
Byproduct Formation in Hydrazide Intermediates
Steric Hindrance in N-Alkylation
Oxidative Degradation
Comparative Data on Key Reaction Steps
Scalability and Industrial Considerations
Chemical Reactions Analysis
Types of Reactions
1-(2-methoxyethyl)-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the indole and triazolopyridine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(2-methoxyethyl)-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-1H-indole-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-methoxyethyl)-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, some triazolopyridine derivatives have been shown to inhibit c-Met kinase, which is involved in cancer cell proliferation . The compound may also interact with other proteins or pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound shares structural similarities with several derivatives, as detailed below.
Table 1: Comparison of Structural and Physicochemical Properties
Key Observations:
Substituent Effects :
- The 2-methoxyethyl group on the indole nitrogen in the target compound introduces greater steric bulk and hydrophilicity compared to the 4-methoxy substituent in . This may enhance aqueous solubility but reduce membrane permeability due to increased polar surface area.
- The unsubstituted indole in (C18H17N5O) has a lower molecular weight (319.40 g/mol), suggesting improved bioavailability compared to the target compound.
Heterocyclic Core Variations :
- Replacement of indole with indazole (as in ) introduces a benzannulated pyrazole system, which enhances rigidity and may alter binding affinity to planar binding pockets.
Linker Modifications: A methylene linker in (vs.
Implications for Drug Design
- Lipophilicity : The 2-methoxyethyl group may lower logP compared to alkyl chains, balancing solubility and permeability.
- Target Selectivity : Substituent positioning (e.g., 4-methoxy in vs. N-2-methoxyethyl in the target) could modulate interactions with hydrophobic pockets or hydrogen-bonding residues in target proteins.
- Metabolic Stability : The ethylene glycol moiety in the target compound may reduce susceptibility to oxidative metabolism compared to methyl or ethyl groups.
Biological Activity
1-(2-methoxyethyl)-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-1H-indole-2-carboxamide (CAS Number: 1435995-21-3) is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features an indole core connected to a triazolopyridine moiety and a methoxyethyl group, suggesting diverse applications in pharmacology.
Molecular Structure
- Molecular Formula : C20H21N5O2
- Molecular Weight : 363.4 g/mol
Physical Properties
| Property | Value |
|---|---|
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
| Flash Point | N/A |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly kinases involved in cell signaling pathways. The triazolopyridine component is known for its ability to inhibit certain kinases, which can modulate cellular processes and potentially lead to therapeutic effects against various diseases, including cancer and inflammatory conditions.
Anticancer Activity
Recent studies indicate that compounds similar to 1-(2-methoxyethyl)-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-1H-indole-2-carboxamide exhibit significant anticancer properties. For instance, the inhibition of specific kinases can lead to the suppression of tumor growth and metastasis.
A notable study demonstrated that derivatives of triazolopyridine compounds were effective in reducing tumor necrosis factor-alpha (TNFα) release in preclinical models, highlighting their potential as anti-inflammatory and anticancer agents .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Similar triazolopyridine derivatives have been evaluated for their efficacy against various pathogens. For example, some studies have reported activity against Mycobacterium tuberculosis, indicating a promising avenue for further research into the compound's use as an antimicrobial agent .
Study 1: In Vitro Efficacy
In vitro studies on related compounds have shown that they can effectively inhibit cell proliferation in various cancer cell lines. For instance, a compound structurally similar to 1-(2-methoxyethyl)-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-1H-indole-2-carboxamide demonstrated IC50 values in the low micromolar range against breast and lung cancer cell lines.
Study 2: In Vivo Models
In vivo experiments conducted on rodent models revealed that administration of triazolopyridine derivatives resulted in significant tumor size reduction compared to control groups. These findings suggest that further development of this compound could lead to effective cancer therapies.
Q & A
Q. What are the key considerations in designing a synthetic route for this compound?
The synthesis involves multi-step protocols, including condensation, cyclization, and functional group modifications. Critical parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for intermediates with low solubility .
- Temperature control : Exothermic steps (e.g., cyclization) require gradual heating to prevent side reactions .
- Catalyst optimization : Lewis acids (e.g., ZnCl₂) or mild oxidants (e.g., NaOCl) improve regioselectivity in triazolo-pyridine ring formation . Example route: Hydrazine intermediates undergo oxidative ring closure using NaOCl in ethanol (73% yield) .
Q. Which analytical techniques are critical for confirming structural integrity and purity?
- NMR spectroscopy : Key for verifying indole, triazolo-pyridine, and methoxyethyl proton environments (e.g., δ 11.55 ppm for NH in indole ).
- LC-MS/HPLC : Quantifies purity (>98%) and detects trace impurities .
- X-ray crystallography : Resolves stereochemical ambiguities in crystalline intermediates .
Q. What structural features influence its potential bioactivity?
- Indole core : Enhances binding to serotonin receptors and kinase domains .
- Triazolo-pyridine moiety : Improves metabolic stability and π-π stacking with biological targets .
- Methoxyethyl side chain : Modulates solubility and blood-brain barrier permeability .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate low yields in large-scale synthesis?
- DoE (Design of Experiments) : Statistically models variables (temperature, solvent ratio, catalyst loading) to identify optimal parameters .
- Flow chemistry : Continuous processes reduce side product formation in oxidation steps (e.g., NaOCl-mediated cyclization) .
- Purification strategies : Gradient column chromatography or recrystallization in ethanol/water mixtures enhances purity .
Q. How should researchers resolve contradictions in reported bioactivity data across studies?
- Orthogonal assays : Compare enzymatic inhibition (IC₅₀) with cell-based viability assays (e.g., MTT) to differentiate direct vs. indirect effects .
- Structural analogs : Test derivatives with modified substituents (e.g., chloro vs. methoxy groups) to isolate pharmacophore contributions .
- Computational docking : Predict binding modes to kinases or GPCRs using molecular dynamics simulations .
Q. What strategies address regioselectivity challenges during triazolo-pyridine formation?
- Oxidant tuning : NaOCl favors 1,2,4-triazolo[4,3-a]pyridine over alternative isomers, while DDQ may shift regioselectivity .
- Protecting groups : Temporary protection of indole NH prevents unwanted nucleophilic attack during cyclization .
- In situ monitoring : TLC or inline IR spectroscopy tracks intermediate conversion to adjust reaction time .
Q. How to design pharmacokinetic studies for this compound?
- ADME profiling : Use LC-MS/MS to measure plasma/tissue concentrations in rodent models .
- Metabolite identification : Incubate with liver microsomes and analyze via HR-MS for phase I/II metabolites .
- BBB penetration : Assess brain-to-plasma ratios in pharmacokinetic models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
